molecular formula C12H14ClN3OS B1438008 N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride CAS No. 1078162-93-2

N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride

Cat. No. B1438008
M. Wt: 283.78 g/mol
InChI Key: FMSASSBIISVGDY-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride (N-BTPC-HCl) is a synthetic molecule derived from the benzothiazole and pyrrolidine chemical families. It is a white powder with a molecular weight of 230.7 g/mol and a melting point of 85-86°C. N-BTPC-HCl is an important compound for studying the biochemical and physiological effects of its parent compound benzothiazole.

Scientific Research Applications

Chemical Structure and Properties

N-1,3-Benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride is part of the benzothiazole derivatives, a class known for its wide range of biological and chemical properties. Benzothiazoles are heterocyclic compounds featuring a benzene ring fused with a thiazole, a sulfur and nitrogen-containing ring. This chemical framework is notable for its versatility in chemical reactions and potential in various scientific applications, particularly in medicinal chemistry. The unique electronic and structural characteristics of benzothiazoles allow them to interact with a variety of biological targets, offering pathways for the development of new therapeutic agents.

Medicinal Chemistry and Pharmacological Potential

The benzothiazole nucleus is foundational in compounds exhibiting significant biological activities. These activities span antimicrobial, anti-inflammatory, antidiabetic, antitumor, and anticancer properties among others. Benzothiazole derivatives, including N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride, are explored for their potential in treating various diseases and disorders. Their structural simplicity and synthetic accessibility make them attractive candidates for drug development, allowing for the creation of chemical libraries to support new chemical entity discovery aimed at market advancement (Keri et al., 2015).

Biological Activities and Therapeutic Research

Benzothiazole derivatives are integral to a broad spectrum of pharmacological research due to their diverse biological activities. This versatility underpins their exploration in therapeutic research, where the aim is to harness their potential against a wide array of conditions. Such compounds have been investigated for their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. Notably, their ability to act as ligands for various biomolecules highlights their significance in medicinal chemistry, promising avenues for the development of novel therapeutic strategies and interventions (Elamin et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS.ClH/c16-11(9-5-3-7-13-9)15-12-14-8-4-1-2-6-10(8)17-12;/h1-2,4,6,9,13H,3,5,7H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSASSBIISVGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride

CAS RN

1078162-93-2
Record name 2-Pyrrolidinecarboxamide, N-2-benzothiazolyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078162-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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